2-[(2-Fluorophenyl)methoxy]phenol
Overview
Description
“2-[(2-Fluorophenyl)methoxy]phenol” is a chemical compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 . It is a derivative of phenol, which is a type of aromatic organic compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .
Molecular Structure Analysis
The molecular structure of “2-[(2-Fluorophenyl)methoxy]phenol” consists of a phenol group attached to a fluorophenyl group via a methoxy bridge .
Physical And Chemical Properties Analysis
“2-[(2-Fluorophenyl)methoxy]phenol” is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .
Scientific Research Applications
Synthesis and Crystal Structure
A study by Xu Liang (2009) focused on the synthesis and crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. This research contributes to the understanding of the structural characteristics and synthesis processes of compounds related to 2-[(2-Fluorophenyl)methoxy]phenol (Xu Liang, 2009).
Metalation Reactions
Marzi et al. (2001) explored metalation reactions of O-Methoxymethyl (MOM) protected fluorophenols, including derivatives similar to 2-[(2-Fluorophenyl)methoxy]phenol, revealing their reactivity in site-selective electrophilic substitution (Marzi, Mongin, Spitaleri, & Schlosser, 2001).
Anticancer Activity
Sukria et al. (2020) investigated the anticancer activity of a similar compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, on T47D breast cancer cells. This research highlights the potential therapeutic applications of phenol derivatives in cancer treatment (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).
Fluoroionophores and Metal Cation Interaction
Hong et al. (2012) developed fluoroionophores from derivatives of 2-[(2-Fluorophenyl)methoxy]phenol, exploring their interaction with metal cations. This research contributes to the development of new materials for detecting and identifying metal cations (Hong, Lin, Hsieh, & Chang, 2012).
Carboxylation-Dehydroxylation
Bisaillon et al. (1993) studied the carboxylation-dehydroxylation of phenolic compounds, including fluorophenols, under methanogenic conditions. This research offers insights into the transformation mechanisms of phenolic compounds in microbial environments (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Photochemical and Thermal Reactions
Delbaere, Micheau, and Vermeersch (2003) conducted a study on the photochromic behavior of 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, closely related to 2-[(2-Fluorophenyl)methoxy]phenol. Their research contributes to understanding the photochemical and thermal reactions of such compounds (Delbaere, Micheau, & Vermeersch, 2003).
properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOGBZVFXOGURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methoxy]phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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